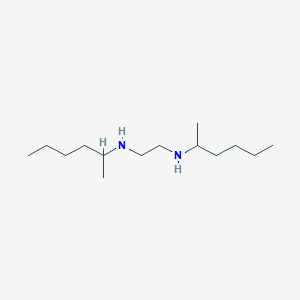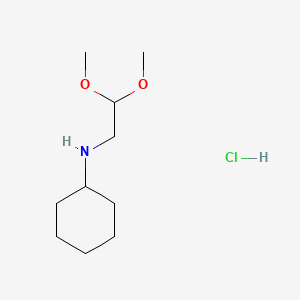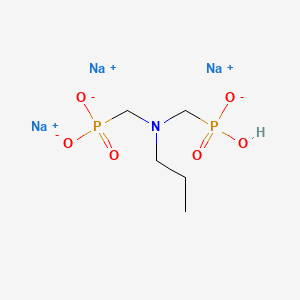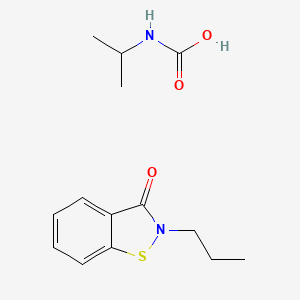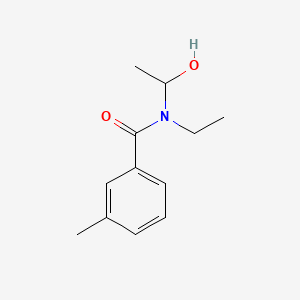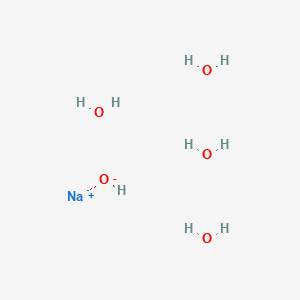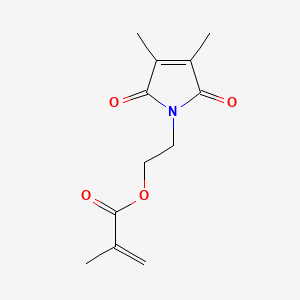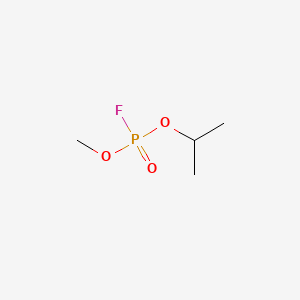
Isopropyl methyl phosphorofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl methyl phosphorofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₃P. It is known for its potent biological activity and is often studied for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form isopropyl alcohol, methylphosphonic acid, and hydrogen fluoride.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isopropyl methyl phosphorofluoridate has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.
Comparaison Avec Des Composés Similaires
Isopropyl methyl phosphorofluoridate is often compared to other organophosphorus compounds such as sarin and diisopropyl fluorophosphate. These compounds share similar structures and mechanisms of action but differ in their potency and specific applications . For example:
Diisopropyl fluorophosphate: Used in medical and research settings for its acetylcholinesterase inhibitory properties.
This compound is unique in its specific combination of isopropyl and methyl groups, which influence its reactivity and biological activity.
Propriétés
Numéro CAS |
2276-27-9 |
|---|---|
Formule moléculaire |
C4H10FO3P |
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
2-[fluoro(methoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3 |
Clé InChI |
XWFKTNUMAPILCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


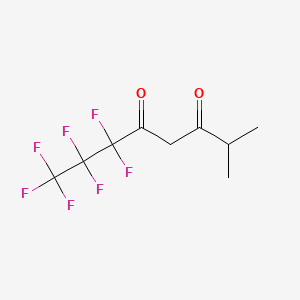
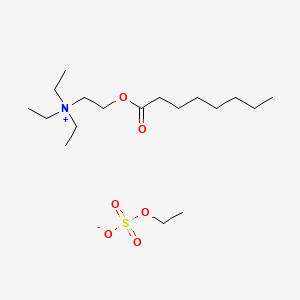
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
